molecular formula C13H20ClNO3 B13741170 Acetophenone, 6'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride CAS No. 20808-93-9

Acetophenone, 6'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride

Cat. No.: B13741170
CAS No.: 20808-93-9
M. Wt: 273.75 g/mol
InChI Key: LDARLWHKGPYHTR-UHFFFAOYSA-N
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Description

Acetophenone, 6'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride (CAS: 20808-99-5) is a synthetic aryl ketone derivative with the molecular formula C₁₅H₂₃ClNO₃ and a molecular weight of 301.85 g/mol. Its structure features:

  • An acetophenone core (phenyl ketone).
  • A 4'-methoxy group (electron-donating substituent) on the aromatic ring.
  • A 6'-(2-(dimethylamino)ethoxy) group, which introduces a tertiary amine functionality via a flexible ethoxy linker.
  • A hydrochloride salt to enhance solubility and stability.

This compound has been studied for its biological activity, particularly its interaction with the central nervous system (CNS). Acute toxicity studies in mice revealed an LD₅₀ of 130 mg/kg (intraperitoneal), with observed effects including CNS depression and convulsions . Its structural design combines lipophilic (methoxy, acetophenone) and hydrophilic (dimethylaminoethoxy, hydrochloride) elements, making it a candidate for drug delivery optimization.

Properties

CAS No.

20808-93-9

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

IUPAC Name

2-(2-acetyl-5-methoxyphenoxy)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C13H19NO3.ClH/c1-10(15)12-6-5-11(16-4)9-13(12)17-8-7-14(2)3;/h5-6,9H,7-8H2,1-4H3;1H

InChI Key

LDARLWHKGPYHTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions. The mixture is then cooled, and the product is crystallized using acetone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and crystallizers helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological membranes, altering their permeability and affecting cellular processes. This compound can also inhibit certain enzymes, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties Biological Activity
Acetophenone, 6'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride C₁₅H₂₃ClNO₃ 4'-methoxy, 6'-(2-(dimethylamino)ethoxy) 301.85 High solubility due to hydrochloride salt; balanced lipophilicity CNS effects (somnolence, convulsions)
4'-(2-Morpholinoethoxy)acetophenone hydrochloride () C₁₃H₁₈ClNO₃ 4'-methoxy, morpholinoethoxy 301.76 Enhanced solubility from morpholine ring Potential antimicrobial activity; no CNS data reported
2-(Dibenzylamino)-3',4'-dihydroxy-acetophenone Hydrochloride () C₂₂H₂₂ClNO₃ 3',4'-dihydroxy, dibenzylamino 389.87 High polarity; limited membrane permeability Antioxidant or enzyme inhibition
[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine hydrochloride () C₁₀H₁₃ClF₂NO₃ Difluoromethoxy, dimethoxy 292.67 Fluorine enhances metabolic stability Unspecified, likely metabolic enzyme modulation
5'-Chloro-2'-hydroxy-4'-methylacetophenone () C₉H₉ClO₂ 2'-hydroxy, 4'-methyl, 5'-chloro 184.62 Moderate solubility; halogenated aromatic core Antimicrobial applications

Key Comparative Insights

Substituent-Driven Solubility: The dimethylaminoethoxy group in the target compound improves water solubility compared to non-aminated analogs (e.g., 5'-chloro-2'-hydroxy-4'-methylacetophenone) . However, the morpholinoethoxy analog () exhibits comparable solubility due to morpholine’s polar oxygen atom .

Biological Activity Variance: The target compound’s dimethylamino group contributes to CNS effects, whereas the morpholino derivative () lacks reported neuroactivity, suggesting substituent-specific target engagement . Halogenated derivatives (e.g., 5'-chloro in ) prioritize antimicrobial over CNS activity, highlighting how electron-withdrawing groups shift biological targets .

Fluorinated analogs () leverage fluorine’s metabolic stability for prolonged half-life, a feature absent in the target compound .

Toxicity Profile :

  • The target compound’s LD₅₀ of 130 mg/kg in mice is higher (less toxic) than many CNS-active drugs (e.g., morphine LD₅₀ ~300 mg/kg), suggesting a safer therapeutic window pending further studies .

Research Findings and Implications

  • Drug Design: The dimethylaminoethoxy moiety is critical for balancing solubility and CNS penetration. Replacements (e.g., morpholinoethoxy) may alter target specificity .
  • Safety : Acute toxicity data necessitate caution in dosing but support further preclinical evaluation .
  • Synthetic Versatility: The compound’s structure allows modular modifications (e.g., halogenation, alternative amino groups) to optimize activity .

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